KAN0438757
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KAN0438757 is a novel and selective inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). PFKFB3 is an enzyme that plays a crucial role in glycolysis, a metabolic pathway that is often upregulated in cancer cells. This compound has shown promising results in inhibiting the proliferation and migration of various cancer cells, making it a potential therapeutic agent for cancer treatment .
Preparation Methods
The synthesis of KAN0438757 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a phenylsulfonamide intermediate, followed by a series of reactions to introduce the necessary functional groups. The final step involves the coupling of the intermediate with a suitable reagent to form this compound. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
KAN0438757 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Hydrolysis: The compound can be hydrolyzed to break down into smaller components.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
KAN0438757 has a wide range of scientific research applications, including:
Cancer Research: this compound has been extensively studied for its potential to inhibit cancer cell proliferation and migration. .
Metabolic Studies: The compound is used to study the role of PFKFB3 in glycolysis and its impact on cellular metabolism. .
Inflammatory Diseases: This compound has shown potential in reducing inflammation by targeting the Nrf2/HO-1 pathway, making it a candidate for treating inflammatory diseases like acute pancreatitis.
Drug Development: The compound serves as a lead molecule for developing new drugs targeting PFKFB3 and related pathways
Mechanism of Action
KAN0438757 exerts its effects by selectively inhibiting PFKFB3, an enzyme involved in glycolysis. By inhibiting PFKFB3, this compound reduces the levels of fructose-2,6-bisphosphate, a key regulator of glycolysis. This inhibition leads to a decrease in glycolytic flux, thereby reducing the energy supply to cancer cells. The compound also activates the Nrf2/HO-1 inflammatory signaling pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
KAN0438757 is unique compared to other PFKFB3 inhibitors due to its high selectivity and potency. Similar compounds include:
3PO: Another PFKFB3 inhibitor, but with lower selectivity and potency compared to this compound.
PFK15: A potent PFKFB3 inhibitor, but with different pharmacokinetic properties.
PFK158: Similar to PFK15, but with improved stability and efficacy.
This compound stands out due to its ability to effectively inhibit cancer cell proliferation and migration with minimal toxicity, making it a promising candidate for further development .
Properties
IUPAC Name |
2-hydroxyethyl 4-[[3-(5-fluoro-2-hydroxyphenyl)phenyl]sulfonylamino]-2-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO7S/c22-14-4-7-19(25)18(11-14)13-2-1-3-16(10-13)31(28,29)23-15-5-6-17(20(26)12-15)21(27)30-9-8-24/h1-7,10-12,23-26H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDFCYMUXHUTCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)OCCO)O)C3=C(C=CC(=C3)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.